molecular formula C21H21ClN2O3 B11380606 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

Cat. No.: B11380606
M. Wt: 384.9 g/mol
InChI Key: XZZNUBYJHONOBQ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenoxy group, a methylphenyl group, and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Oxazole Ring Formation: The phenoxy intermediate is then reacted with a suitable nitrile oxide to form the oxazole ring.

    Amidation: The final step involves the reaction of the oxazole intermediate with a suitable amine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
  • 2-(4-chloro-3,5-dimethylphenoxy)ethanamine
  • 2-(4-chloro-3,5-dimethylphenoxy)benzamide

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is unique due to the presence of the oxazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

InChI

InChI=1S/C21H21ClN2O3/c1-12-5-7-16(8-6-12)18-11-19(27-24-18)23-21(25)15(4)26-17-9-13(2)20(22)14(3)10-17/h5-11,15H,1-4H3,(H,23,25)

InChI Key

XZZNUBYJHONOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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